molecular formula C23H23NO5 B11642468 ethyl (4Z)-1-(4-ethoxyphenyl)-4-(2-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl (4Z)-1-(4-ethoxyphenyl)-4-(2-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11642468
M. Wt: 393.4 g/mol
InChI Key: FCXMOSRWUYENDH-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL (4Z)-1-(4-ETHOXYPHENYL)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE: is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (4Z)-1-(4-ETHOXYPHENYL)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between an aldehyde and an amine, followed by cyclization.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Addition of the Hydroxyphenylmethylidene Group: This group can be added through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL (4Z)-1-(4-ETHOXYPHENYL)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

ETHYL (4Z)-1-(4-ETHOXYPHENYL)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL (4Z)-1-(4-ETHOXYPHENYL)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Altering Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

ETHYL (4Z)-1-(4-ETHOXYPHENYL)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can be compared with similar compounds such as:

    Methyl (4Z)-1-(4-Methoxyphenyl)-4-[(2-Hydroxyphenyl)methylidene]-2-Methyl-5-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylate: Similar structure but with a methoxy group instead of an ethoxy group.

    Ethyl (4Z)-1-(4-Ethoxyphenyl)-4-[(2-Hydroxyphenyl)methylidene]-2-Methyl-5-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylate: Similar structure but with different substituents on the phenyl ring.

The uniqueness of ETHYL (4Z)-1-(4-ETHOXYPHENYL)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

IUPAC Name

ethyl (4Z)-1-(4-ethoxyphenyl)-4-[(2-hydroxyphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C23H23NO5/c1-4-28-18-12-10-17(11-13-18)24-15(3)21(23(27)29-5-2)19(22(24)26)14-16-8-6-7-9-20(16)25/h6-14,25H,4-5H2,1-3H3/b19-14-

InChI Key

FCXMOSRWUYENDH-RGEXLXHISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=C(/C(=C/C3=CC=CC=C3O)/C2=O)C(=O)OCC)C

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(C(=CC3=CC=CC=C3O)C2=O)C(=O)OCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.